N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide
説明
特性
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O6S/c1-35-23-10-8-20(14-25(23)36-2)29(34)30-11-12-32-16-27(21-5-3-4-6-22(21)32)39-17-28(33)31-15-19-7-9-24-26(13-19)38-18-37-24/h3-10,13-14,16H,11-12,15,17-18H2,1-2H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQPZEPCJIAORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde and an acid catalyst to form the 1,3-benzodioxole ring.
Synthesis of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The benzodioxole and indole intermediates are then coupled using appropriate reagents and conditions to form the desired compound. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxole, indole, or benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Structural Analogues and Their Key Features
The following table highlights structural similarities and differences with related compounds:
Key Observations from Structural Comparisons
Benzodioxol Motif :
- The target compound and ’s analogue share the benzodioxol group , which enhances metabolic stability and may facilitate π-π stacking in binding pockets . However, the target’s benzodioxol is linked via a carbamoylmethyl-sulfanyl chain, whereas ’s compound uses a direct sulfanyl-acetamide bridge.
Sulfanyl (-S-) Bridge :
- Conformational flexibility.
- Thiol-mediated interactions (e.g., covalent binding or redox modulation).
Indole Modifications: The 1H-indole in the target compound is substituted at the 1- and 3-positions, unlike ’s 2-phenylindole, which may sterically hinder binding.
Dimethoxybenzamide vs.
生物活性
N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide, a complex organic compound, has attracted attention for its potential biological activities. This article reviews the biological properties of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety, an indole unit, and a dimethoxybenzamide group. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets.
The biological activity of N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds can inhibit phospholipase A2 (PLA2), which is linked to inflammatory responses .
- Antioxidant Activity : The benzodioxole structure is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Modulation of Signaling Pathways : Compounds with similar scaffolds have been reported to modulate signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammatory diseases.
Anticancer Activity
Research indicates that derivatives of benzodioxole and indole exhibit significant anticancer properties. For example:
- In vitro Studies : Compounds similar to N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary studies show that compounds with similar structures can inhibit the growth of pathogenic bacteria by disrupting membrane integrity or inhibiting vital metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential is supported by the ability to inhibit PLA2 and other inflammatory mediators:
| Compound | Activity | IC50 (μM) |
|---|---|---|
| N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide | PLA2 Inhibition | TBD |
Case Studies
Several studies have explored the biological activity of compounds related to N-(2-{3-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide:
- Study on Anticancer Properties : A study demonstrated that a related indole derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
- Antimicrobial Efficacy : Research showed that another benzodioxole-containing compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of benzodioxole and indole intermediates. These are coupled via a sulfanylacetamide linkage under controlled temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) to minimize side reactions. Key steps include:
- Functionalization of the benzodioxole ring.
- Introduction of the sulfanyl group to the indole moiety.
- Final coupling with the 3,4-dimethoxybenzamide group. Analytical validation (e.g., NMR, mass spectrometry) is essential after each step to ensure intermediate purity .
Q. How can researchers confirm the structural integrity and purity of the compound?
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : To verify the presence of benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and indole (δ 7.2–7.8 ppm for aromatic protons) moieties.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated m/z 563.18 vs. observed 563.19).
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area under the curve). X-ray crystallography (using SHELX programs) can resolve ambiguous structural features .
Q. What preliminary biological assays are appropriate for evaluating its activity?
Initial screens should focus on target engagement:
- Enzyme inhibition assays : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values for enzymes like cytochrome P450 or kinases.
- Receptor binding studies : Employ competitive binding assays with labeled reference ligands (e.g., for serotonin or dopamine receptors).
- Cellular viability assays : Test cytotoxicity in HEK293 or HepG2 cell lines at 1–100 µM concentrations .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For example:
Q. How to resolve contradictions in binding affinity data across different assays?
Discrepancies may arise from assay-specific artifacts (e.g., solvent effects, protein flexibility). Mitigation strategies include:
- Consensus docking : Use multiple scoring functions (e.g., Glide XP, AutoDock Vina) to cross-validate binding poses .
- Isothermal Titration Calorimetry (ITC) : Directly measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
- Mutational analysis : Identify key residues in the binding pocket via alanine scanning .
Q. What computational strategies can predict reactivity or metabolic pathways?
- Reaction path search algorithms : Tools like GRRM or AFIR map potential energy surfaces to identify feasible reaction pathways.
- Machine learning models : Train on databases (e.g., PubChem) to predict sites of oxidative metabolism (e.g., CYP450-mediated hydroxylation).
- Molecular dynamics simulations : Probe ligand-protein stability over nanosecond timescales to assess off-target effects .
Q. How to address challenges in interpreting complex analytical data (e.g., overlapping NMR peaks)?
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
